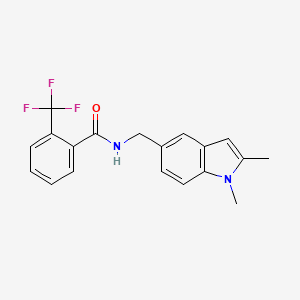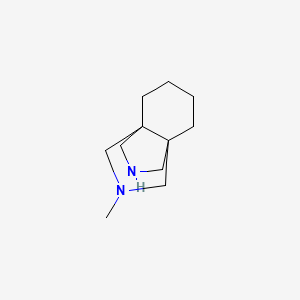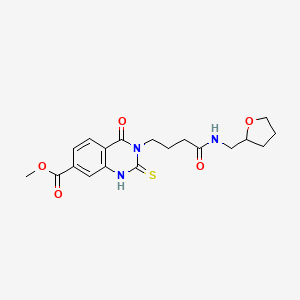
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that can be presumed to have biological activity based on the presence of an indole moiety, which is a common scaffold in many pharmacologically active molecules. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance the metabolic stability of compounds. The benzamide moiety is also a common feature in drug molecules and can contribute to the compound's binding affinity to various biological targets.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar benzamide derivatives have been synthesized using various methods. For instance, microwave-assisted synthesis has been employed for the facile preparation of benzamide derivatives, which could potentially be adapted for the synthesis of the compound . Additionally, direct acylation reactions have been used for the synthesis of related N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as by X-ray crystallography . These techniques would likely reveal the presence of characteristic functional groups such as the indole ring, the trifluoromethyl group, and the benzamide moiety in this compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, as seen in the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides . The presence of the indole and trifluoromethyl groups in the compound of interest may also influence its reactivity, potentially leading to unique chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms can affect the compound's lipophilicity and electronic properties . The indole moiety in this compound is likely to contribute to the compound's overall aromaticity and may also impact its solubility and stability. The benzamide group typically contributes to the compound's ability to form hydrogen bonds, which can be important for its biological activity .
Applications De Recherche Scientifique
Herbicidal Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide derivatives have been explored for their potential in agricultural applications, specifically as herbicides. Viste et al. (1970) discuss a related compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, highlighting its herbicidal efficacy on annual and perennial grasses, suggesting potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Organic Synthesis and Chemical Transformations
In the realm of organic chemistry, derivatives of this compound are utilized in various synthetic pathways. For instance, Eggers et al. (2007) described the intramolecular sulfoxide electrophilic sulfenylation in 2- and 3-indoleanilides, highlighting the compound's role in facilitating cyclization to form complex structures such as indolo[3,2-b]-1,5-benzothiazepinones under specific conditions (Eggers, Jog, & Bates, 2007).
Insecticidal Properties
Another area of application is in the development of novel insecticides. Tohnishi et al. (2005) discuss Flubendiamide, a compound with a structure incorporating elements similar to this compound, showcasing its exceptional activity against lepidopterous pests, including resistant strains. This suggests the compound's potential in forming the basis for new insecticidal agents (Tohnishi et al., 2005).
Anticancer Activity
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potentials. For example, Saeed et al. (2015) report on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating potential biological applications by screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry and potential to bind nucleotide protein targets (Saeed et al., 2015).
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-9-14-10-13(7-8-17(14)24(12)2)11-23-18(25)15-5-3-4-6-16(15)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZOVFEYZVLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)
![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)
![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)



![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)


![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)